
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" is a chemically synthesized molecule that may have potential applications in various fields of medicinal chemistry. The presence of the oxazolidine-2,4-dione core, a fluorophenoxy group, and a piperidine moiety suggests that this compound could exhibit interesting biological activities, as seen in similar compounds that have been evaluated for their herbicidal, hypoglycemic, and antiviral properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of different aroyl acetates with N-substituted glycine esters, as seen in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives . Similar synthetic strategies could be employed for the synthesis of "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione", potentially involving the reaction of a suitable fluorophenoxy benzoyl chloride with a piperidine derivative followed by cyclization to form the oxazolidine ring.
Molecular Structure Analysis
The molecular structure of this compound is likely to be characterized by the presence of a piperidine ring, which is a common feature in compounds with central nervous system activity, such as 5-HT2 receptor antagonists . The oxazolidine-2,4-dione moiety is a versatile scaffold that is present in various bioactive compounds, including hypoglycemic agents . The fluorophenoxy group may contribute to the compound's binding affinity and selectivity towards biological targets due to its electronegative nature.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to participate in various chemical reactions. For instance, the presence of a benzoyl group can facilitate cycloaddition reactions, as seen in the synthesis of 3,4-dihydro-2H-pyrans . The oxazolidine ring can also be involved in reactions, such as ring-opening or participating as a dienophile in hetero-Diels-Alder reactions . The fluorophenoxy group may undergo nucleophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" are not provided, related compounds exhibit properties that are crucial for their biological activity. For example, the solubility, melting point, and stability of the compound are important for its application as a herbicide . The electronic properties, such as the distribution of electron density and the presence of hydrogen bond donors and acceptors, are significant for the interaction with biological targets, as seen in the case of dual inhibitors of HIV reverse transcriptase and integrase .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Research on trifluoromethyl-substituted compounds, including those with piperidine and oxazolidine rings, focuses on their synthesis and structural analysis. These studies highlight the complex interactions within these molecules, such as C-H...O interactions, which contribute to their chemical stability and reactivity (Li et al., 2005).
- Syntheses of oxazolidines and thiazolidines from α-amino acid esters explore the formation of these rings under different conditions, indicating the versatility of these frameworks in organic synthesis (Badr et al., 1981).
Pharmacological Research
- Compounds with 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with fluorophenoxy and piperidine groups, have been evaluated for their antagonist activity against certain receptors, demonstrating potential pharmacological applications (Watanabe et al., 1992).
Agricultural Chemistry
- Benzyloxazolidine-2,4-diones have been investigated as hypoglycemic agents, showing that modifications to the oxazolidine ring can significantly affect biological activity, a principle that could extend to their use as agricultural chemicals (Dow et al., 1991).
- Electrooxidative cyclization methods for synthesizing oxazolidine derivatives from benzyl-piperidine compounds suggest a route for creating structurally diverse molecules for various applications, including as potential agrochemicals (Okimoto et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is serine/threonine kinase , an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli.
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, thereby modulating its activity . This interaction can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately leading to changes in cellular processes.
Biochemical Pathways
The MAP kinase signal transduction pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Downstream effects can include changes in cell growth, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cell type and the status of the MAP kinase pathway within those cells. Potential effects could include changes in cell growth and differentiation, as well as the induction of apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c22-15-4-6-17(7-5-15)29-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-28-21(24)27/h1-7,12,16H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URABIFVZBHHQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

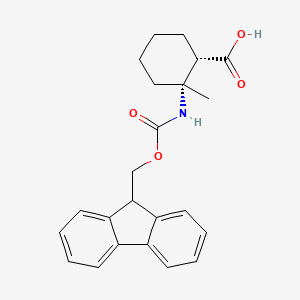
![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

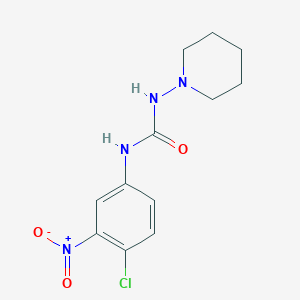
![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)
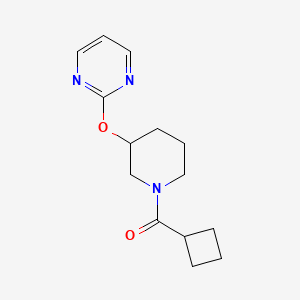

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)
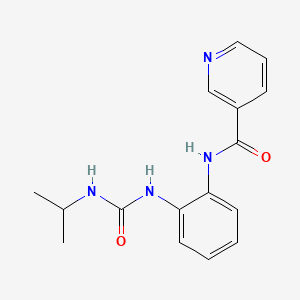
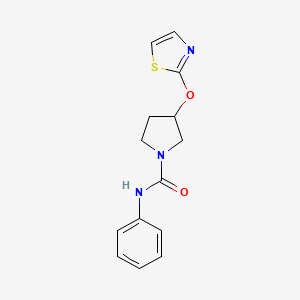
![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)